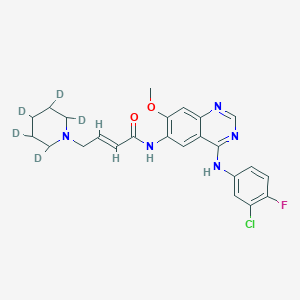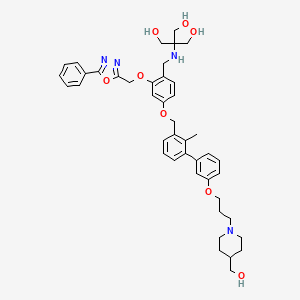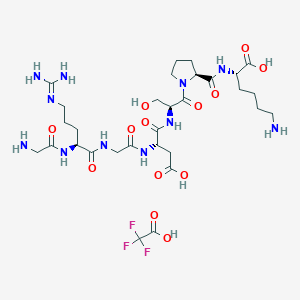![molecular formula C25H26ClN7O3 B12415315 N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrimidine ring, a morpholine ring, and a chloro-substituted phenyl group. It has been studied for its potential as a kinase inhibitor, particularly targeting Janus kinase 3 (JAK3), which plays a crucial role in immune cell signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with chloro-substituted pyrimidine under controlled conditions.
Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine in the presence of suitable catalysts.
Final coupling reaction: The final step involves coupling the intermediate with prop-2-enamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine and phenyl derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in biological studies to understand kinase inhibition and its effects on cell signaling pathways.
Medicine: It has potential therapeutic applications as a kinase inhibitor, particularly in the treatment of immune-related disorders and cancers.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery.
Wirkmechanismus
The mechanism of action of N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide involves the inhibition of Janus kinase 3 (JAK3). This compound binds covalently to the ATP-binding site of JAK3, thereby preventing its activation and subsequent signaling through the JAK-STAT pathway. This inhibition leads to the suppression of immune cell signaling, which is beneficial in treating autoimmune diseases and certain cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis.
Baricitinib: A JAK1/2 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide is unique due to its high selectivity for JAK3, which reduces the likelihood of off-target effects compared to other JAK inhibitors. This selectivity is attributed to its ability to form a covalent bond with a unique cysteine residue in the JAK3 ATP-binding site .
Eigenschaften
Molekularformel |
C25H26ClN7O3 |
|---|---|
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32) |
InChI-Schlüssel |
YULLFCKYQFTWEM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)NC(=O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
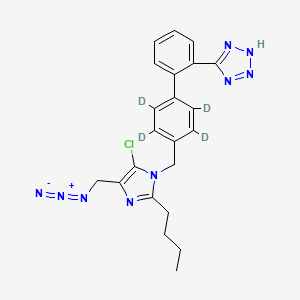
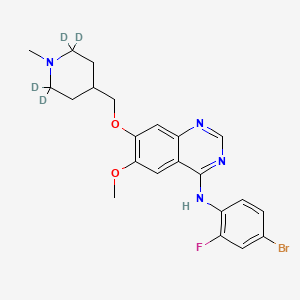
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
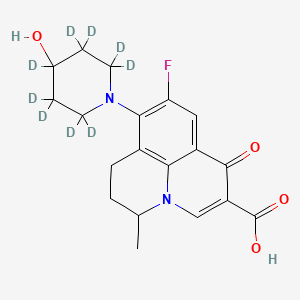


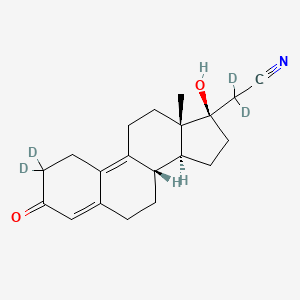
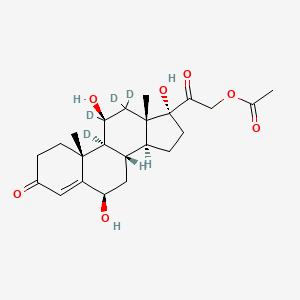
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)

